Prolylarginine - 2418-74-8

Prolylarginine

Catalog Number: EVT-368592
CAS Number: 2418-74-8
Molecular Formula: C11H21N5O3
Molecular Weight: 271.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pro-Arg is a dipeptide formed from L-proline and L-arginine residues. It has a role as a metabolite. It derives from a L-proline and a L-asparagine.
Overview

Source: Prolylarginine is derived from the amino acids proline and arginine. These amino acids are naturally occurring in proteins and can be found in various food sources such as meat, dairy products, and legumes.

Classification: Prolylarginine falls under the category of peptides, specifically dipeptides. Dipeptides are formed by the condensation of two amino acids through a peptide bond. Prolylarginine is classified as a bioactive peptide due to its potential physiological effects.

Synthesis Analysis

Methods: The synthesis of prolylarginine can be achieved through various methods. One common approach is solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. This method provides high purity and yield.

Technical Details: In SPPS, the amino acid proline is first attached to the resin. Subsequently, arginine is coupled to the growing peptide chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The process involves repeated cycles of deprotection and coupling until the desired dipeptide is obtained.

Chemical Reactions Analysis

Reactions: Prolylarginine can participate in various chemical reactions typical of peptides. These include hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids.

Technical Details: Hydrolysis reactions can be catalyzed by enzymes such as proteases or through chemical means using strong acids or bases. The stability of prolylarginine under different pH conditions can influence its reactivity and potential applications in biological systems.

Mechanism of Action

Process: The mechanism of action for prolylarginine involves its interaction with biological systems. It may exert effects through modulation of nitric oxide production due to the presence of arginine, which is a precursor for nitric oxide synthase.

Data: Studies suggest that prolylarginine may enhance vasodilation and improve blood flow by increasing nitric oxide levels in endothelial cells. This property makes it a candidate for cardiovascular health applications.

Physical and Chemical Properties Analysis

Physical Properties: Prolylarginine appears as a white crystalline powder with high solubility in water. It has a melting point that typically ranges between 150-160 °C.

Chemical Properties: The compound is stable under neutral pH but may degrade under extreme acidic or basic conditions. Its solubility in aqueous solutions makes it suitable for various biological applications.

Applications

Scientific Uses: Prolylarginine has potential applications in several fields:

  • Pharmacology: It may be used in formulations aimed at improving cardiovascular health due to its vasodilatory effects.
  • Nutraceuticals: As a dietary supplement, it could support athletic performance by enhancing blood flow and nutrient delivery.
  • Research: Prolylarginine serves as a model compound for studying peptide behavior and interactions within biological systems.
Biosynthesis and Metabolic Pathways of Prolylarginine

Precursor Utilization in Prolylarginine Synthesis

The dipeptide prolylarginine (Pro-Arg) derives its biochemical properties from its constituent amino acids: L-proline and L-arginine. Proline contributes its cyclic secondary amine structure, which constrains polypeptide chain rotation and influences protein conformation. Arginine provides a guanidinium group that enables hydrogen bonding and electrostatic interactions critical for molecular recognition. The synthesis of Pro-Arg depends entirely on precursor availability, governed by complex metabolic networks:

  • Arginine as Nitrogen Reservoir: With the highest nitrogen-to-carbon ratio among proteinogenic amino acids (containing four nitrogen atoms per molecule), arginine serves as a primary nitrogen storage and transport form in plants and animals. This makes it a critical nitrogen donor in peptide synthesis [4] [9].
  • Proline as Structural Precursor: Proline's unique pyrrolidine ring formation occurs via cyclization of glutamate-semialdehyde, preventing its spontaneous conversion to ornithine/arginine pathway intermediates. This structural rigidity is essential for collagen stability where proline residues frequently undergo hydroxylation [2] [5].
  • Precursor Compartmentalization: In plants, arginine biosynthesis occurs exclusively in plastids, while proline synthesis spans cytosol and chloroplasts. This subcellular separation necessitates precise transporter regulation to enable dipeptide formation [4] [8].

Table 1: Biochemical Characteristics of Prolylarginine Precursors

PrecursorKey Structural FeaturePrimary Metabolic RoleNitrogen Content
L-ArginineGuanidinium groupNitrogen storage, NO/polyamine precursorHigh (4N atoms)
L-ProlinePyrrolidine ringProtein structure stabilizer, osmoprotectantLow (1N atom)

Enzymatic Systems Catalyzing Proline-Arginine Linkage

The formation of the Pro-Arg peptide bond is catalyzed by specialized enzymatic systems with distinct mechanisms:

  • Peptidyl-Prolyl Isomerases (PPIases): These enzymes, particularly cyclophilin A (PPIA), catalyze cis-trans isomerization of proline peptide bonds – a rate-limiting step in protein folding. Structural studies reveal that PPIA specifically recognizes Pro-Arg motifs through its catalytic pocket, with the arginine side chain forming hydrogen bonds with PPIA's Arg55 and Glu120 residues [3].
  • SH3 Domain-Mediated Interactions: Adaptor proteins like CIN85/CD2AP recognize PXXXPR motifs (where P=proline, R=arginine, X=any amino acid) via their SH3 domains. This specific recognition enables clustering of signaling molecules in receptor tyrosine kinase regulation. The binding affinity between individual SH3 domains and PXXXPR peptides occurs in the micromolar range (Kd ~23-50 μM), enhancing through multivalent interactions [6].
  • Non-Ribosomal Peptide Synthesis: In microbial systems, large multimodular enzyme complexes (non-ribosomal peptide synthetases, NRPS) may incorporate Pro-Arg sequences into secondary metabolites. These systems utilize adenylation domains with specificity for proline and arginine, activating them as aminoacyl-adenylates before condensation [3] [7].

The molecular basis for Pro-Arg recognition was elucidated through X-ray crystallography of PPIA-PR20 complexes, revealing a binding mode where four consecutive Pro-Arg repeats occupy the enzyme's catalytic groove. This interaction competitively inhibits PPIA's isomerase activity, derailing protein folding in neurodegenerative diseases like ALS/FTD when PR dipeptide repeats accumulate [3].

Cross-Pathway Interactions with l-Arginine and l-Proline Metabolic Networks

Prolylarginine biosynthesis intersects with core nitrogen metabolic pathways through shared intermediates and precursor competition:

  • Ornithine-Aminotransferase (OAT) as Metabolic Switch: This mitochondrial enzyme reversibly converts ornithine to glutamate-semialdehyde (GSA), which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C) – the immediate precursor for proline biosynthesis. Under high arginine conditions, ornithine flux shifts toward proline synthesis via P5C, creating precursor pools for Pro-Arg formation [2] [4].
  • Intestinal-Renal Axis for Arginine Provision: Enterocytes convert dietary arginine and proline to citrulline, which bypasses hepatic metabolism. Renal tubules then convert citrulline back to arginine, supplying systemic arginine pools. Isotope studies demonstrate that 60-80% of circulating citrulline derives from dietary arginine/proline, establishing these amino acids as primary precursors for de novo arginine synthesis [9].
  • Collagen Synthesis Competition: During wound healing, up to 23% of collagen residues consist of proline/hydroxyproline, creating massive precursor demand. Proline oxidase (Prodh) and OAT coordinate to shunt ornithine toward proline production under these conditions, potentially limiting arginine availability for Pro-Arg synthesis [2] [5].

Table 2: Metabolic Interconversions Linking Proline and Arginine Pathways

IntermediateEnzymePathway DirectionPhysiological Significance
OrnithineOrnithine aminotransferase (OAT)↔ Glutamate semialdehydeProline/arginine balance
Glutamate semialdehydeSpontaneous cyclization→ P5CCommits to proline synthesis
P5CP5C reductase→ ProlineProline production
CitrullineASSY/ASL→ ArginineSystemic arginine provision

Regulatory Mechanisms in Microbial and Eukaryotic Biosynthesis

Prolylarginine metabolism undergoes multi-level regulation across biological systems:

  • Feedback Inhibition in Microbes: Bacterial arginine biosynthesis is regulated by N-acetylglutamate synthase (NAGS), inhibited by high arginine concentrations. In Pseudomonas aeruginosa, arginine acts as both activator (at low concentrations) and inhibitor (at high concentrations) of NAGS through allosteric domain interactions. This fine-tuning prevents excessive arginine accumulation while maintaining precursor pools for dipeptide synthesis [4] [7].
  • Transcriptional Control in Plants: Plastid-localized N-acetylglutamate kinase (NAGK) – the rate-limiting enzyme in arginine synthesis – is regulated by the PII signaling protein. PII senses adenylate energy charge and 2-oxoglutarate (α-KG) levels, activating NAGK during energy surplus to promote arginine storage. Under nitrogen deficiency, PII-NAGK interaction diminishes, redirecting nitrogen toward essential proteins [4] [8].
  • Epigenetic Reprogramming in Mammalian Systems: Arginine availability influences histone modification through arginine methylation. During arginine deprivation, ASS1-deficient cancer cells exhibit global H3K27me3 reduction, derepressing genes involved in autophagy and stress response. This epigenetic shift represents a survival mechanism but impairs mitochondrial function through suppressed OXPHOS gene expression [10].
  • Substrate-Specific Enzyme Regulation: Ornithine transcarbamylase (OTC) exhibits distinct kinetic properties across species. Maritime pine (Pinus pinaster) OTC displays cooperative kinetics with ornithine (Hill coefficient = 1.6), suggesting allosteric regulation not observed in mammalian enzymes. This adaptation may prioritize arginine synthesis for seed storage protein production during conifer embryogenesis [8].

Compounds Mentioned in Article

  • L-Proline
  • L-Arginine
  • Prolylarginine (Pro-Arg dipeptide)
  • Ornithine
  • Citrulline
  • Glutamate-semialdehyde
  • Δ¹-pyrroline-5-carboxylate (P5C)
  • N-acetylglutamate
  • Carbamoyl phosphate
  • Argininosuccinate

Properties

CAS Number

2418-74-8

Product Name

Prolylarginine

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C11H21N5O3

Molecular Weight

271.32 g/mol

InChI

InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1

InChI Key

HMNSRTLZAJHSIK-YUMQZZPRSA-N

SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

Pro-Arg
prolylarginine
prolylarginine, (D-Arg-L-Pro)-isomer
prolylarginine, (L-Arg-D-Pro)-isome

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

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